2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde is an organic compound with the molecular formula C14H22O3Si. It is a derivative of benzaldehyde, featuring a trimethylsilyl group and an ethoxy methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde typically involves the protection of hydroxyl groups using trimethylsilyl groups. One common method involves the reaction of 2-methyl-6-hydroxybenzaldehyde with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like trimethylsilyl is crucial in large-scale synthesis to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzoic acid.
Reduction: 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzyl alcohol.
Substitution: 2-Methyl-6-((2-(hydroxy)ethoxy)methoxy)benzaldehyde.
Scientific Research Applications
2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group acts as a protective group, preventing unwanted reactions at the hydroxyl site. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, forming various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-{[2-(trimethylsilyl)ethoxy]methoxy}aniline
- Methyl {[2-(trimethylsilyl)ethoxy]methoxy}acetate
- 2-(Trimethylsilyl)ethoxymethyl chloride
Uniqueness
2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability. The presence of both the trimethylsilyl and ethoxy methoxy groups makes it a versatile intermediate in organic synthesis, allowing for selective reactions and modifications.
Properties
Molecular Formula |
C14H22O3Si |
---|---|
Molecular Weight |
266.41 g/mol |
IUPAC Name |
2-methyl-6-(2-trimethylsilylethoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C14H22O3Si/c1-12-6-5-7-14(13(12)10-15)17-11-16-8-9-18(2,3)4/h5-7,10H,8-9,11H2,1-4H3 |
InChI Key |
ZUVKYRFMAIFEDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCOCC[Si](C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.